molecular formula C18H17N3O4 B2580766 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol CAS No. 877621-57-3

2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol

Cat. No.: B2580766
CAS No.: 877621-57-3
M. Wt: 339.351
InChI Key: QOHOZXNEMRUQGV-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted at the 4-position with a 2-methoxyphenoxy group and at the 5-position with a 5-methoxyphenol moiety. Its structural framework allows for diverse substitutions, influencing physicochemical properties and biological efficacy.

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-23-11-7-8-12(13(22)9-11)17-16(10-20-18(19)21-17)25-15-6-4-3-5-14(15)24-2/h3-10,22H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHOZXNEMRUQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps:

    Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.

    Aromatization: Conversion of the intermediate to an aromatic compound.

    S-Methylation: Introduction of a methyl group to the sulfur atom.

    Oxidation: Conversion to methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antitrypanosomal and antiplasmodial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as Aurora kinase A, by binding to their active sites. This inhibition can lead to the disruption of cellular processes, such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Key Compounds for Comparison:

AP-3-OMe-Ph (2-(2-amino-5-(3-methoxyphenyl)pyrimidin-4-yl)phenol): Features a 3-methoxyphenyl group at the pyrimidine 5-position.

AP-NP (2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol): Substituted with a naphthyl group.

AP-4-Me-Ph (2-(2-amino-5-(p-tolyl)pyrimidin-4-yl)phenol): Contains a para-methylphenyl substituent.

2-[2-Amino-5-(4-Bromophenyl)Pyrimidin-4-yl]-5-Methoxyphenol: Bromine substituent at the phenyl ring .

2-[2-Amino-5-(4-Chlorophenyl)-6-Methylpyrimidin-4-yl]-5-[(3-Chlorophenyl)Methoxy]Phenol: Dual chloro substituents and a methyl group on the pyrimidine ring .

Table 1: Structural and Physicochemical Comparisons

Compound Substituent (R₁) Substituent (R₂) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors
Target Compound 2-Methoxyphenoxy 5-Methoxyphenol ~388* ~3.2* 2 / 6
AP-3-OMe-Ph 3-Methoxyphenyl Phenol 337.4 2.8 2 / 5
AP-NP Naphthalen-2-yl Phenol 373.4 4.1 2 / 4
AP-4-Me-Ph p-Tolyl Phenol 321.4 3.5 2 / 4
4-Bromo Derivative 4-Bromophenyl 5-Methoxyphenol 372.2 3.5 2 / 5
Dual Chloro Derivative 4-Chlorophenyl (6-Me) 3-Chlorobenzyloxy 446.3 4.7 2 / 5

*Estimated based on analogous structures.

Pharmacokinetic and ADME Properties

  • LogP Values : AP-NP’s higher hydrophobicity (LogP 4.1) suggests better membrane permeability but may reduce solubility. The target compound’s LogP (~3.2) balances lipophilicity and solubility .
  • Hydrogen Bonding: The 5-methoxyphenol moiety in the target compound increases hydrogen bond acceptors (6 vs.

Therapeutic Implications

  • Antiviral Potential: AP-NP and related derivatives are proposed as SARS-CoV-2 entry inhibitors via hACE2 binding . The target compound’s substituents may similarly disrupt viral attachment.
  • Cardiovascular Applications : Bosentan (a pyrimidine-based endothelin receptor antagonist) highlights the therapeutic versatility of this scaffold, though substituent differences dictate receptor specificity .

Research Findings and Limitations

  • In Silico Studies : AutoDock Vina and MD simulations predict the target compound’s binding mode, but experimental validation (e.g., in vitro assays) is lacking .
  • Synthetic Feasibility : Substituent complexity (e.g., dichlorobenzyloxy groups in ) may complicate synthesis compared to simpler analogs like AP-4-Me-Ph .
  • Metabolic Stability : Methoxy groups generally improve metabolic resistance, but ortho-substitution may alter cytochrome P450 interactions compared to para-substituted derivatives .

Biological Activity

2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. Its structure suggests possible interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C18H17N3O3
  • Molecular Weight : 317.35 g/mol
  • CAS Number : 665723

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in MDA-MB-231 breast cancer cells, outperforming traditional chemotherapeutic agents like cisplatin in potency.
  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. For example, it has been noted for its ability to inhibit topoisomerase II, a critical enzyme in DNA replication and repair, thus disrupting cancer cell division.
  • Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related cellular damage.

In Vitro Studies

A series of in vitro assays have been conducted to assess the cytotoxic effects of this compound:

Cell LineIC50 (µM)Comparison to Cisplatin
MDA-MB-2310.478.75 times more potent
SUIT-20.8Less potent than cisplatin
HT-290.550.8 times more potent

These results suggest that the compound has a selective cytotoxic effect on certain cancer types while exhibiting lower efficacy against others.

Mechanistic Studies

Mechanistic investigations have revealed that the compound induces apoptosis through various pathways:

  • Cell Cycle Arrest : Flow cytometric analysis shows a significant accumulation of cells in the G1 phase, indicating that the compound interferes with cell cycle progression.
  • Apoptotic Pathways : The activation of caspases and the upregulation of pro-apoptotic proteins have been observed, confirming its role as an apoptosis inducer.

Case Studies and Research Findings

Recent studies highlight the therapeutic potential of this compound in treating specific cancers:

  • Breast Cancer Treatment : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, emphasizing its potential as a novel therapeutic agent.
  • Neurological Applications : Research indicates potential neuroprotective effects, suggesting that this compound may mitigate neurodegenerative processes through its antioxidant properties.

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